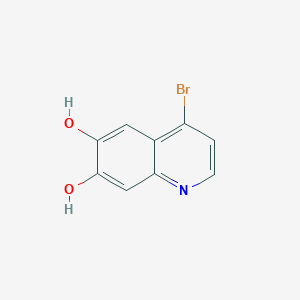

4-Bromoquinoline-6,7-diol

Beschreibung

4-Bromoquinoline-6,7-diol is a halogenated quinoline derivative characterized by a bromine atom at the 4-position and hydroxyl (-OH) groups at the 6- and 7-positions of the quinoline ring. Quinoline derivatives are aromatic heterocyclic compounds with a fused benzene-pyridine structure, often studied for their bioactive properties. The bromine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in synthetic chemistry. The diol groups contribute to hydrogen-bonding interactions, influencing solubility and molecular recognition in biological systems.

Eigenschaften

Molekularformel |

C9H6BrNO2 |

|---|---|

Molekulargewicht |

240.05 g/mol |

IUPAC-Name |

4-bromoquinoline-6,7-diol |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H |

InChI-Schlüssel |

NLQYYMJGKYXZFY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6,7-diol typically involves the bromination of quinoline derivatives followed by hydroxylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions .

Industrial Production Methods: Industrial production of 4-Bromoquinoline-6,7-diol may involve large-scale bromination and hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoquinoline-6,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogen-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromoquinoline-6,7-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

*Estimated based on quinazoline analog .

Functional and Reactivity Differences

- Electrophilic Reactivity: The bromine in 4-Bromoquinoline-6,7-diol enhances its utility in Suzuki-Miyaura couplings compared to non-halogenated diols (e.g., phenanthrene diols in ).

- Solubility: Aliphatic diols like 3,7-dimethyl-1,5-octadien-3,7-diol are highly soluble in organic solvents due to their flexible terpene backbone , whereas aromatic diols (quinoline, phenanthrene) exhibit lower water solubility, requiring polar aprotic solvents.

- Biological Activity: Phenanthrene diols (e.g., from Gymnadenia conopsea) are linked to plant defense mechanisms , while brominated quinoline/quinazoline derivatives are often explored as kinase inhibitors or intermediates in drug synthesis .

Research Findings and Limitations

- Synthetic Utility: Quinazoline diols (e.g., CAS 169205-86-1) are documented in custom synthesis for anticancer agents, suggesting analogous pathways for 4-Bromoquinoline-6,7-diol .

- Biological Studies: Phenanthrene diols exhibit antioxidant and antimicrobial activities , but brominated quinoline diols may face toxicity challenges due to halogenation.

- Data Gaps: Direct studies on 4-Bromoquinoline-6,7-diol are absent in the provided evidence; inferences rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.